
3-(Prop-2-inyl)oxetan-3-ol
Übersicht
Beschreibung
“3-(Prop-2-ynyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.127 .
Synthesis Analysis
A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .Molecular Structure Analysis
The molecular structure of “3-(Prop-2-ynyl)oxetan-3-ol” is represented by the formula C6H8O2 . More detailed structural information may be available in specialized chemical databases or literature.Wissenschaftliche Forschungsanwendungen
Synthese neuer Oxetan-Derivate
Oxetane, wie 3-(Prop-2-inyl)oxetan-3-ol, sind in der synthetischen Chemie von großem Interesse, da sie das Potenzial haben, neue molekulare Strukturen zu schaffen. Die Verbindung kann verwendet werden, um neue Oxetan-Derivate mit verschiedenen funktionellen Gruppen zu synthetisieren, die als Bausteine für komplexere Moleküle dienen können .
Medizinische Chemie
In der medizinischen Chemie kann This compound zur Entwicklung neuartiger Pharmazeutika eingesetzt werden. Seine einzigartige Struktur ermöglicht die Herstellung von Verbindungen mit potenziellen therapeutischen Wirkungen, insbesondere im Bereich der Wirkstoffentwicklung, wo Oxetanringe aufgrund ihrer Stabilität und Bioverfügbarkeit geschätzt werden .
Materialwissenschaften
Die Fähigkeit der Verbindung, stabile Ringstrukturen zu bilden, macht sie in der Materialwissenschaft wertvoll. Sie kann verwendet werden, um die Eigenschaften von Polymeren zu verbessern oder neue Materialien mit wünschenswerten Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit zu erzeugen .
Katalyse
This compound: kann als Vorläufer in katalytischen Prozessen fungieren. Seine reaktive Alkin-Gruppe kann an verschiedenen katalytischen Zyklen beteiligt sein, was möglicherweise zur Entwicklung neuer katalytischer Systeme für industrielle Anwendungen führt .
Pflanzenschutzforschung
In der Pflanzenschutzforschung könnten Derivate von This compound auf ihr Potenzial als neuartige Pestizide oder Herbizide untersucht werden. Der Oxetanring könnte einzigartige Eigenschaften verleihen, die die biologische Aktivität dieser Verbindungen beeinflussen .
Berechnungschemie
Die Struktur der Verbindung ist auch in der Berechnungschemie von Interesse, um Reaktionen zu modellieren und das Verhalten neuer Oxetan-Derivate vorherzusagen. Dies kann zu einem besseren Verständnis von Reaktionsmechanismen und zur Entwicklung effizienterer Synthesewege führen .
Umweltchemie
This compound: könnte auf seine Umweltbelastung untersucht werden, insbesondere im Hinblick auf den Abbau von Schadstoffen. Seine chemische Reaktivität könnte zur Zersetzung schädlicher Substanzen in der Umwelt genutzt werden .
Biochemie
Schließlich könnte die Verbindung in der Biochemie verwendet werden, um Enzym-Substrat-Wechselwirkungen zu untersuchen, da sie das Potenzial hat, bestimmte biologische Moleküle zu imitieren. Dies könnte Einblicke in Enzymmechanismen liefern und bei der Entwicklung von Enzyminhibitoren helfen .
Safety and Hazards
Wirkmechanismus
Target of Action
It is suggested that this compound may act as a bioisostere of the carboxylic acid functional group , implying that it could potentially interact with a wide range of biological targets that normally interact with carboxylic acids.
Mode of Action
3-(Prop-2-ynyl)oxetan-3-ol is suggested to serve as an isostere of the carbonyl moiety . This means that it can mimic the structure and function of a carbonyl group in biochemical reactions, potentially altering the activity of enzymes or other proteins that interact with carbonyl groups.
Biochemical Pathways
Given its potential role as a bioisostere of the carboxylic acid functional group , it could potentially affect a wide range of biochemical pathways that involve carboxylic acid interactions.
Result of Action
As a potential bioisostere of the carboxylic acid functional group , it could potentially alter the activity of a wide range of enzymes and other proteins, leading to various molecular and cellular effects.
Biochemische Analyse
Biochemical Properties
3-(Prop-2-ynyl)oxetan-3-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cyclooxygenase, where it acts as a bioisostere of the carboxylic acid functional group . This interaction can influence the enzyme’s activity and, consequently, the biochemical pathways it regulates. Additionally, 3-(Prop-2-ynyl)oxetan-3-ol can form hydrogen bonds with proteins, affecting their conformation and function.
Cellular Effects
The effects of 3-(Prop-2-ynyl)oxetan-3-ol on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving eicosanoid biosynthesis . This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. Furthermore, 3-(Prop-2-ynyl)oxetan-3-ol impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 3-(Prop-2-ynyl)oxetan-3-ol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function. For instance, its interaction with cyclooxygenase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex . Additionally, 3-(Prop-2-ynyl)oxetan-3-ol can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Prop-2-ynyl)oxetan-3-ol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 3-(Prop-2-ynyl)oxetan-3-ol remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of 3-(Prop-2-ynyl)oxetan-3-ol vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on metabolic pathways and enzyme activity. At higher doses, it can cause toxic or adverse effects, including cellular stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications of 3-(Prop-2-ynyl)oxetan-3-ol.
Metabolic Pathways
3-(Prop-2-ynyl)oxetan-3-ol is involved in several metabolic pathways, particularly those related to eicosanoid biosynthesis. It interacts with enzymes such as cyclooxygenase, influencing the production of eicosanoids, which are signaling molecules involved in inflammation and other physiological processes . The compound’s impact on metabolic flux and metabolite levels underscores its potential as a modulator of metabolic pathways.
Transport and Distribution
Within cells and tissues, 3-(Prop-2-ynyl)oxetan-3-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.
Subcellular Localization
The subcellular localization of 3-(Prop-2-ynyl)oxetan-3-ol is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may be localized to the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . This localization is essential for the compound’s role in modulating cellular function.
Eigenschaften
IUPAC Name |
3-prop-2-ynyloxetan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVJUOZKDXUTIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1(COC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354550-84-7 | |
| Record name | 3-(Prop-2-ynyl)oxetan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
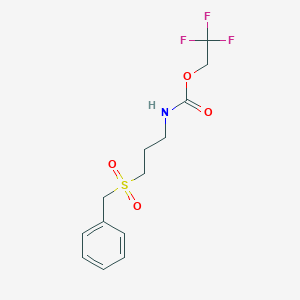

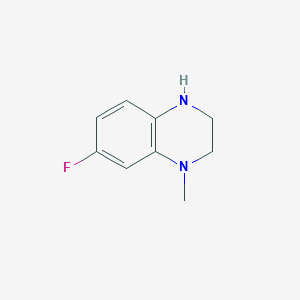
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
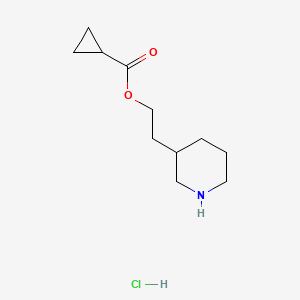
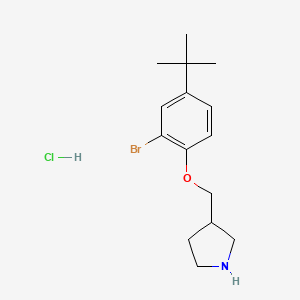
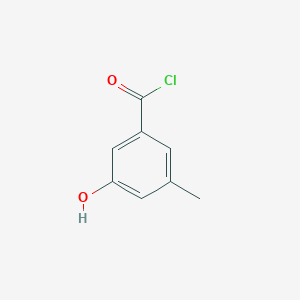

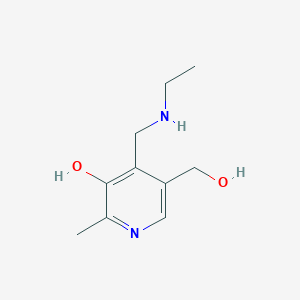

![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1442794.png)
